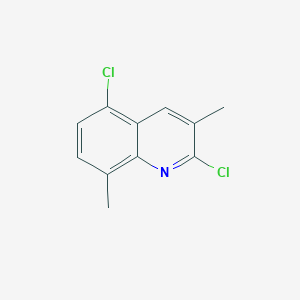

2,5-Dichloro-3,8-dimethylquinoline

説明

Quinoline (B57606) as a Privileged Heterocyclic Scaffold in Medicinal Chemistry Research

The quinoline nucleus is often referred to as a "privileged scaffold" in medicinal chemistry. tandfonline.comnih.govnih.govbohrium.comresearchgate.net This term signifies its ability to bind to a variety of biological targets with high affinity, making it a recurring motif in numerous pharmacologically active compounds. nih.govnih.gov The structural rigidity of the quinoline ring system, combined with its capacity for diverse functionalization, allows for the fine-tuning of steric and electronic properties to optimize interactions with specific enzymes and receptors. tandfonline.com This has led to the development of a wide array of quinoline-based drugs with applications in treating a spectrum of diseases. nih.gov

Importance of Substituted Quinoline Derivatives in Diverse Research Fields

The true potential of the quinoline scaffold is unlocked through the introduction of various substituents onto its core structure. ijresm.comresearchgate.net These modifications can dramatically alter the parent molecule's physical, chemical, and biological characteristics. For instance, the position, number, and nature of substituents can influence properties such as solubility, lipophilicity, and metabolic stability, which are crucial for drug development. nih.gov Beyond medicinal chemistry, substituted quinolines are investigated for their utility in materials science, where they can be incorporated into organic light-emitting diodes (OLEDs), sensors, and corrosion inhibitors. researchgate.net The electronic properties of these derivatives make them suitable for applications in catalysis and as ligands in coordination chemistry.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,5-dichloro-3,8-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N/c1-6-3-4-9(12)8-5-7(2)11(13)14-10(6)8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMIHGPHXWRAOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)C=C(C(=N2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588933 | |

| Record name | 2,5-Dichloro-3,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948291-23-4 | |

| Record name | 2,5-Dichloro-3,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Derivatization Strategies of 2,5 Dichloro 3,8 Dimethylquinoline

Mechanistic Studies of Halogen Substitution Reactions

The presence of two chlorine atoms on the quinoline (B57606) ring of 2,5-dichloro-3,8-dimethylquinoline at positions 2 and 5 offers distinct opportunities for substitution reactions, governed by the electronic nature of the quinoline system.

The pyridine (B92270) ring of quinoline is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions. In the case of this compound, the chlorine atom at the 2-position is predicted to be more susceptible to nucleophilic attack than the one at the 5-position. This is because the negative charge in the Meisenheimer intermediate formed during the attack at C-2 can be delocalized onto the electronegative nitrogen atom, thus stabilizing the transition state.

Studies on related dihalogenated quinazolines, such as 2,4-dichloroquinazoline, have shown a high degree of regioselectivity in SNAr reactions. quimicaorganica.orgmdpi.com In these systems, the C4 position is more reactive towards nucleophiles than the C2 position. quimicaorganica.orgmdpi.com However, in the quinoline system, the C2 position is generally more activated towards nucleophilic attack. The substitution of the chlorine at the 2-position can be achieved with a variety of nucleophiles, including amines, alcohols, and thiols. The reaction likely proceeds through a standard SNAr mechanism, involving the addition of the nucleophile to form a tetrahedral intermediate, followed by the elimination of the chloride ion to restore aromaticity.

The chlorine at the 5-position, being on the carbocyclic ring, is significantly less reactive towards nucleophilic substitution. This is because the benzene (B151609) ring is electron-rich compared to the pyridine ring, and the negative charge of the intermediate cannot be delocalized onto the nitrogen atom. However, under harsh reaction conditions or with the use of strong nucleophiles and catalysts, substitution at this position might be achievable. For instance, studies on pentafluorophenyl-substituted quinolines have demonstrated that nucleophilic aromatic substitution can occur on the perfluorophenyl ring, which is highly activated towards such reactions. mdpi.comresearchgate.net

Table 1: Predicted Reactivity of Halogenated Positions in this compound towards Nucleophilic Aromatic Substitution

| Position | Relative Reactivity | Rationale |

| C-2 | High | Electron-deficient pyridine ring; stabilization of the Meisenheimer intermediate by the nitrogen atom. |

| C-5 | Low | Electron-rich carbocyclic ring; lack of stabilization of the intermediate by the nitrogen atom. |

Electrophilic aromatic substitution on the quinoline ring generally occurs on the electron-rich carbocyclic (benzene) ring rather than the electron-deficient pyridine ring. quimicaorganica.orgyoutube.com The directing influence of the fused pyridine ring favors substitution at the 5- and 8-positions. In this compound, the 8-position is already substituted with a methyl group, and the 5-position is occupied by a chlorine atom. Therefore, further electrophilic substitution would likely be directed to the remaining available positions on the carbocyclic ring, namely the 6- and 7-positions. The stability of the resulting cationic intermediate (Wheland intermediate) determines the regioselectivity. quimicaorganica.org The presence of the methyl group at C-8, an electron-donating group, would further activate the carbocyclic ring towards electrophilic attack.

Functional Group Transformations and Structural Modifications at Alkyl Positions

The methyl groups at the 3- and 8-positions of this compound are amenable to a variety of chemical transformations. The C(sp³)–H bonds of the methyl groups can be activated for functionalization. For instance, metal-free strategies have been developed for the functionalization of C(sp³)–H bonds in 2-methylquinolines, leading to the formation of new C-C and C-N bonds. nih.govacs.orgacs.org These methods often involve the in-situ generation of an aldehyde from the methyl group, which can then undergo further reactions. acs.org

One common transformation is the oxidation of the methyl group to a formyl group or a carboxylic acid. This can be achieved using various oxidizing agents. The resulting carbonyl compound can then serve as a versatile handle for further derivatization, such as condensation reactions to form Schiff bases or Knoevenagel condensation products. Another approach involves the deprotonation of the methyl group with a strong base to form a carbanion, which can then react with various electrophiles.

Table 2: Potential Functional Group Transformations at the Alkyl Positions

| Starting Group | Reagents/Conditions | Resulting Functional Group |

| -CH₃ | Oxidizing agents (e.g., SeO₂, KMnO₄) | -CHO, -COOH |

| -CH₃ | Strong base (e.g., n-BuLi), then electrophile (E⁺) | -CH₂-E |

| -CH₃ | Radical initiators, halogen source | -CH₂-X (X = Cl, Br) |

Exploration of Fused Heterocyclic Ring Systems via this compound Scaffolds

The this compound scaffold can serve as a valuable starting material for the synthesis of more complex, fused heterocyclic systems. The chlorine atoms, particularly the more reactive one at the 2-position, can be displaced by bifunctional nucleophiles to construct new rings. For example, reaction with a dinucleophile such as a diamine, diol, or dithiol could lead to the formation of a new five-, six-, or seven-membered ring fused to the quinoline core.

Furthermore, the existing rings can be elaborated. For instance, if one of the methyl groups is converted to a suitable functional group, intramolecular cyclization reactions can be designed to build new rings. The synthesis of fused heterocycles is a major area of research in organic chemistry, as these complex molecules often exhibit interesting biological activities and material properties. google.comlongdom.orgresearchgate.net Strategies such as Buchwald-Hartwig cross-coupling reactions have been employed to synthesize fused quinazolinone derivatives from halogenated precursors. researchgate.net

Derivatization for Biological Probes and Conjugates

Quinoline derivatives are well-known for their fluorescent properties and have been extensively used in the development of biological probes. nih.govresearchgate.netresearchgate.netacs.org The this compound core can be strategically functionalized to create novel fluorescent probes for bio-imaging applications. For instance, the chlorine at the 2-position can be substituted with a fluorophore or a recognition moiety for a specific biological target. The photophysical properties of the resulting conjugate, such as its absorption and emission wavelengths, can be tuned by varying the nature of the substituent.

The development of "turn-on" fluorescent probes, which exhibit enhanced fluorescence upon binding to a target, is a particularly active area of research. acs.org By judiciously designing the derivatization of the this compound scaffold, it may be possible to create probes that are sensitive to their local environment, such as pH, polarity, or the presence of specific metal ions or biomolecules. These probes could find applications in live-cell imaging and diagnostics.

Advanced Spectroscopic and Structural Elucidation of 2,5 Dichloro 3,8 Dimethylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2,5-dichloro-3,8-dimethylquinoline, ¹H and ¹³C NMR spectroscopy would provide definitive evidence for the arrangement of protons and carbon atoms, respectively.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons and the methyl group protons are anticipated. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atom in the quinoline (B57606) ring, as well as the electron-donating nature of the methyl groups.

The expected signals would include:

A singlet for the proton at the C4 position.

A set of signals for the protons on the benzene (B151609) ring (C6 and C7).

Two singlets for the two methyl groups at the C3 and C8 positions.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H4 | 7.5 - 8.0 | Singlet |

| H6, H7 | 7.0 - 7.5 | Doublet, Doublet |

| 3-CH₃ | 2.4 - 2.6 | Singlet |

| 8-CH₃ | 2.5 - 2.7 | Singlet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum of this compound is expected to show 11 distinct signals, corresponding to the 11 carbon atoms in the structure. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of the attached atoms.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | 150 - 155 |

| C3 | 130 - 135 |

| C4 | 125 - 130 |

| C4a | 145 - 150 |

| C5 | 130 - 135 |

| C6 | 120 - 125 |

| C7 | 125 - 130 |

| C8 | 135 - 140 |

| C8a | 140 - 145 |

| 3-CH₃ | 15 - 20 |

| 8-CH₃ | 20 - 25 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY would reveal the coupling relationships between adjacent protons, helping to confirm the positions of the aromatic protons on the benzene ring.

HSQC would correlate each proton signal with its directly attached carbon atom.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

The FT-IR and FT-Raman spectra of this compound are expected to show characteristic bands for the quinoline ring system, C-H bonds, and C-Cl bonds.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 | 2850 - 3000 |

| C=C and C=N Ring Stretching | 1450 - 1650 | 1450 - 1650 |

| C-H Bending | 1350 - 1450 | 1350 - 1450 |

| C-Cl Stretch | 600 - 800 | 600 - 800 |

FT-IR and FT-Raman are complementary techniques. For instance, the symmetric vibrations of the quinoline ring are often stronger in the Raman spectrum, while the asymmetric vibrations and polar functional groups give rise to more intense bands in the FT-IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The quinoline ring system is a chromophore that absorbs UV radiation, leading to π → π* transitions. The substitution pattern on the quinoline ring influences the wavelength of maximum absorption (λ_max).

For this compound, the UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show multiple absorption bands in the UV region. The presence of chlorine atoms (auxochromes) and methyl groups can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to unsubstituted quinoline.

Predicted UV-Vis Absorption Data for this compound

| Transition | Predicted λ_max (nm) |

| π → π | 220 - 250 |

| π → π | 270 - 300 |

| n → π* | 300 - 330 |

Note: These are predicted absorption ranges and can be affected by the solvent used.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation pattern.

The molecular formula of this compound is C₁₁H₉Cl₂N, which corresponds to a monoisotopic mass of approximately 225.01 g/mol . The mass spectrum would show a molecular ion peak (M⁺) cluster characteristic of a compound containing two chlorine atoms, with isotopic peaks at M, M+2, and M+4 in a ratio of approximately 9:6:1.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment | Interpretation |

| 225/227/229 | [C₁₁H₉Cl₂N]⁺ | Molecular ion cluster |

| 190/192 | [M - Cl]⁺ | Loss of a chlorine atom |

| 210/212 | [M - CH₃]⁺ | Loss of a methyl group |

| 154 | [M - 2Cl - H]⁺ | Loss of two chlorine atoms and a hydrogen |

X-ray Crystallography for Solid-State Structural Determination

While specific crystallographic data for this compound is not publicly available, a comprehensive understanding of its likely structural characteristics can be inferred from the analysis of closely related halogenated and methylated quinoline derivatives. The principles of molecular geometry and intermolecular interactions observed in these analogues provide a robust framework for predicting the solid-state behavior of the target molecule.

The molecular structure of this compound is expected to be largely planar, a common feature in quinoline systems. This planarity arises from the aromatic nature of the fused benzene and pyridine (B92270) rings. However, minor deviations from perfect planarity can occur due to the steric hindrance and electronic effects of the substituents.

In analogous structures, such as 4-Chloro-2,5-dimethylquinoline, the non-hydrogen atoms of the molecule are essentially coplanar, with a root-mean-square (r.m.s.) deviation of only 0.009 Å. nih.govresearchgate.net This suggests that the quinoline ring system in this compound would also maintain a high degree of planarity. The chlorine and methyl groups are expected to lie nearly in the plane of the quinoline core.

The bond lengths and angles within the quinoline ring are anticipated to be consistent with those of other quinoline derivatives. For instance, in a related compound, ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate, the dihedral angle between the quinoline ring system and the ester plane is 18.99 (3)°. nih.gov This indicates some rotational freedom of substituent groups. The bond lengths for a chloro-substituted quinoline, such as the C-Cl bond, are typically in the range of 1.737 (2) Å. nih.gov

A hypothetical table of selected bond lengths and angles for this compound, based on known values from similar structures, is presented below.

| Parameter | Expected Value |

| C-Cl Bond Length | ~1.74 Å |

| C-N Bond Length (Pyridine Ring) | ~1.31 - 1.37 Å |

| C-C Bond Length (Aromatic) | ~1.37 - 1.43 Å |

| C-C (Methyl) Bond Length | ~1.51 Å |

| C-N-C Angle (Pyridine Ring) | ~117° |

| C-C-Cl Angle | ~120° |

This table is predictive and based on data from analogous structures.

The packing of molecules in the crystal lattice is dictated by a variety of non-covalent interactions. For aromatic systems like this compound, π-π stacking interactions are a dominant force. These interactions arise from the attractive, noncovalent forces between aromatic rings.

In the crystal structure of 4-Chloro-2,5-dimethylquinoline, molecules are stacked along the a-axis, with the centroids of the benzene and pyridine rings of adjacent molecules separated by distances of 3.649 (1) Å and 3.778 (1) Å, respectively. nih.govresearchgate.net Similarly, in ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate, aromatic π-π stacking is observed with centroid-centroid distances of 3.557 (2) Å and 3.703 (2) Å. nih.gov These distances are characteristic of stabilizing π-π interactions.

Given these precedents, it is highly probable that the crystal structure of this compound is also stabilized by π-π stacking interactions, with the planar quinoline rings arranging in a parallel or near-parallel fashion. The presence of two chlorine atoms and two methyl groups will influence the electronic nature of the aromatic system and may modulate the strength and geometry of these stacking interactions.

A summary of expected intermolecular interactions in the solid state of this compound is provided in the table below.

| Interaction Type | Expected Presence and Significance |

| π-π Stacking | Dominant interaction, with centroid-centroid distances likely between 3.5 Å and 3.8 Å. |

| C-H···Cl Interactions | Likely present, contributing to the overall crystal packing. |

| C-H···N Interactions | Possible between the methyl or aromatic C-H groups and the nitrogen atom of the quinoline ring. |

| Halogen Bonding (Cl···Cl or Cl···N) | Possible, though likely to be weak interactions. |

This table is predictive and based on data from analogous structures.

Computational and Theoretical Chemistry Investigations of 2,5 Dichloro 3,8 Dimethylquinoline

Quantum Chemical Calculations (e.g., Density Functional Theory, Time-Dependent DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 2,5-dichloro-3,8-dimethylquinoline. DFT methods offer a balance between computational cost and accuracy, making them suitable for studying molecules of this size.

Theoretical calculations, such as those performed using DFT with the B3LYP functional and a 6-311G(d,p) basis set, can be used to determine the most stable three-dimensional arrangement of atoms in this compound. This process, known as geometry optimization, finds the lowest energy conformation of the molecule. For related dichloro-substituted aromatic compounds, studies have shown that the optimized geometry reveals the planarity of the quinoline (B57606) ring system. nih.govnih.govresearchgate.net Energetic analysis, a subsequent step, provides insights into the molecule's stability. For instance, in studies of similar dichloro-substituted chalcones, the (3,5)-dichloro isomer was found to be the most thermodynamically stable. nih.govsemanticscholar.org

Quantum chemical methods can predict various spectroscopic parameters, which can then be compared with experimental data for validation.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning experimentally observed signals to specific atoms within the molecule. researchgate.net The chemical shifts are influenced by the electron density around each nucleus.

Vibrational Frequencies: The vibrational frequencies corresponding to the infrared (IR) and Raman spectra of this compound can be calculated. These calculations help in the assignment of the fundamental vibrational modes of the molecule. asianpubs.orgresearchgate.net For example, in a study on 5,7-dichloro-8-hydroxyquinaldine, DFT calculations were used to assign the observed IR and Raman bands. asianpubs.org

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Descriptors (e.g., HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. nih.govcsic.esnih.gov

From the energies of the HOMO and LUMO, various chemical reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -E_LUMO).

Electronegativity (χ): The ability of an atom to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule (ω = μ² / 2η). nih.govnih.gov

Studies on similar dichloro-substituted compounds have utilized these descriptors to compare the reactivity of different isomers. nih.govnih.gov

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface maps the electrostatic potential onto the electron density surface.

Different colors on the MEP map represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack.

Green: Regions of neutral potential.

For substituted quinoline derivatives, the MEP surface can identify the nitrogen atom and chloro substituents as potential sites for interaction. Theoretical investigations on related dichloro-amino chalcones have used MEP analysis to understand their reactive behavior. researchgate.net

Molecular Modeling and Dynamics Simulations for Conformational and Interaction Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for this compound were found, the development of such models would involve compiling a dataset of structurally related quinoline derivatives with known biological activities. nih.gov

Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can include constitutional, topological, geometrical, and electronic parameters. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates these descriptors with the observed biological activity. nih.gov Such a model could then be used to predict the activity of new, unsynthesized quinoline derivatives.

Biological and Medicinal Chemistry Research Applications of 2,5 Dichloro 3,8 Dimethylquinoline Derivatives

In Vitro Biological Activity Screening of Substituted Quinoline (B57606) Analogs

Substituted quinoline analogs have been the subject of extensive in vitro biological activity screening, revealing a broad spectrum of potential therapeutic applications. These studies are crucial in identifying lead compounds for further drug development. The diverse biological activities exhibited by quinoline derivatives include antimicrobial, anticancer, antimalarial, and other pharmacological effects. nih.govresearchgate.netarabjchem.orgacs.org

Antimicrobial Research: Mechanisms of Action

Quinoline derivatives have demonstrated notable antimicrobial properties. apjhs.com Their mechanisms of action are often multifaceted, targeting essential cellular processes in bacteria. A primary mechanism involves the inhibition of bacterial DNA gyrase or topoisomerase IV. researchgate.net These enzymes are critical for DNA replication, recombination, and repair in bacteria. By inhibiting these topoisomerases, quinoline derivatives disrupt bacterial DNA synthesis, leading to cell death.

Research has shown that certain quinoline derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, some derivatives have shown excellent minimum inhibitory concentration (MIC) values against strains like Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. tandfonline.com The antibacterial efficacy can be attributed to the specific substitutions on the quinoline core, which influence the compound's ability to interact with its bacterial targets. biointerfaceresearch.com

Anticancer Research: Molecular Targets and Cellular Mechanisms

In the realm of oncology, quinoline derivatives have emerged as a promising class of anticancer agents. arabjchem.orgresearchgate.net Their antitumor activity is attributed to a variety of molecular targets and cellular mechanisms.

One of the key mechanisms is the induction of apoptosis , or programmed cell death, in cancer cells. researchgate.net Quinoline derivatives can trigger apoptotic pathways through various means, including the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function.

Another significant mechanism is the interference with cell signaling pathways that are crucial for cancer cell proliferation and survival. researchgate.net For example, some quinoline derivatives have been shown to inhibit receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR) and the BCR-ABL1 tyrosine kinase. researchgate.netrsc.org The BCR-ABL1 fusion protein is a hallmark of chronic myeloid leukemia (CML), and its inhibition is a key therapeutic strategy.

Furthermore, quinoline derivatives can act as enzyme inhibitors . arabjchem.org A notable target is dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleotides and amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to the death of rapidly dividing cancer cells. Additionally, some derivatives have been found to inhibit the eukaryotic initiation factor 4A (eIF4A), a key component of the protein synthesis machinery, thereby halting the translation of proteins essential for cancer cell growth.

The potential of quinoline derivatives has been demonstrated against a range of cancer cell lines, including those of the breast, colon, lung, and kidney. arabjchem.org The ability to target multiple pathways makes them attractive candidates for the development of novel anticancer therapies.

Antimalarial Research: Target Identification and Mechanisms Related to Drug Resistance

The quinoline core is central to some of the most important antimalarial drugs, such as chloroquine (B1663885) and quinine. nih.govnih.gov Research into new quinoline derivatives continues to be a vital area in the fight against malaria, particularly with the rise of drug-resistant strains of the Plasmodium parasite. nih.govyoutube.com

The primary mechanism of action for many quinoline antimalarials is the interference with the detoxification of heme in the parasite's food vacuole. nih.gov During its life cycle in human red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic heme. The parasite normally detoxifies this heme by polymerizing it into hemozoin. Quinoline drugs are thought to accumulate in the acidic food vacuole and inhibit this polymerization process, leading to a buildup of toxic heme that kills the parasite. nih.gov

A major challenge in antimalarial therapy is the development of drug resistance. youtube.com In the case of chloroquine, resistance has been linked to mutations in a parasite protein called the chloroquine resistance transporter (PfCRT), which is thought to pump the drug out of the food vacuole. nih.gov Ongoing research focuses on designing new quinoline derivatives that can evade these resistance mechanisms. This includes the development of hybrid molecules that combine the quinoline scaffold with other pharmacophores. nih.gov

Other Investigated Biological Activities

Beyond their antimicrobial, anticancer, and antimalarial properties, quinoline derivatives have been investigated for a range of other biological activities.

Anti-inflammatory activity has been observed in several quinoline derivatives. researchgate.net These compounds can modulate inflammatory pathways, suggesting their potential use in treating inflammatory disorders.

Antiviral activity is another area of exploration for quinoline compounds. nih.govnih.gov Derivatives have been tested against various viruses, including dengue virus, Zika virus, and human immunodeficiency virus (HIV), with some showing promising inhibitory effects. nih.govnih.gov The mechanisms of antiviral action can vary, from inhibiting viral entry into host cells to disrupting viral replication processes. nih.gov

Antifungal activity has also been reported for numerous quinoline derivatives. nih.govacs.org They have shown efficacy against a variety of fungal pathogens, including Candida species and phytopathogenic fungi. nih.govacs.org The proposed mechanism for some antifungal quinolines involves the disruption of the fungal cell membrane, leading to increased permeability and cell death. acs.org

Structure-Activity Relationship (SAR) Investigations of Substituted Quinoline Systems

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. nih.govgeorgiasouthern.edu For substituted quinoline systems, SAR investigations have been instrumental in optimizing their therapeutic potential. nih.govresearchgate.net

Influence of Halogen and Alkyl Substituents on Biological Potency and Selectivity

The type and position of substituents on the quinoline ring have a profound impact on the biological potency and selectivity of the resulting derivatives. nih.govresearchgate.net Halogen and alkyl groups are common substituents that have been extensively studied. nih.gov

Halogen substituents , such as chlorine and fluorine, can significantly enhance the biological activity of quinoline derivatives. nih.gov For example, the presence of a chlorine atom at the 7-position of the quinoline ring is crucial for the antimalarial activity of chloroquine. youtube.com Halogens can influence the electronic properties of the molecule, its lipophilicity, and its ability to form halogen bonds, all of which can affect its interaction with biological targets. In some cases, halogenation can also improve the metabolic stability of a compound.

Alkyl substituents , such as methyl and ethyl groups, can also modulate biological activity. nih.gov The introduction of alkyl groups can affect the steric and lipophilic properties of the molecule. For instance, the presence of a methyl group at the 8-position of the quinoline nucleus has been shown to be important for the activity of some compounds. The size and position of the alkyl group can influence how the molecule fits into the binding site of its target protein, thereby affecting its potency and selectivity. georgiasouthern.edu

SAR studies have shown that a combination of halogen and alkyl substituents can lead to highly potent and selective compounds. For example, in the case of 2,5-dichloro-3,8-dimethylquinoline, the presence of two chlorine atoms and two methyl groups at specific positions on the quinoline ring would be expected to confer a unique set of physicochemical properties that determine its biological activity profile.

Interactive Data Table: Biological Activities of Selected Quinoline Derivatives

Positional Effects of Substituents on Pharmacological Profiles

The pharmacological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline core. nih.gov Structure-activity relationship (SAR) studies have demonstrated that even minor modifications can lead to significant changes in potency and selectivity.

For instance, in a series of quinoline-carbonitrile derivatives, the presence of a methoxy (B1213986) group at position 6 was found to be preferable over a methyl group or no substitution for antibacterial activity. nih.gov Similarly, the introduction of a flexible alkylamino side chain at position 4 and an alkoxy group at position 7 of the quinoline nucleus enhanced the antiproliferative activity of certain derivatives. nih.gov Specifically, larger and bulkier substituents at the 7-position were found to favor antiproliferative action. nih.gov

In the context of antifungal activity, modifications at the C-2, C-4, and C-6 positions of the quinoline nucleus have been explored. nih.gov For example, a methyl substituent at the C-2 position and an ethyl group at the C-4 position resulted in enhanced activity against yeast compared to a monosubstituted derivative. nih.gov This highlights the importance of disubstitution at specific positions for achieving selective antifungal action.

A study on ibuprofen-quinolinyl hybrids revealed that the biological properties were dependent on the substituent on the quinolinyl heterocycle. nih.gov Fluorine-substituted derivatives demonstrated greater potency compared to those with chlorine or methyl substituents. nih.gov

The following table summarizes the observed effects of substituent position on the pharmacological profiles of various quinoline derivatives.

| Scaffold | Substituent Position(s) | Substituent(s) | Observed Pharmacological Effect |

| Quinoline-carbonitrile | 6 | Methoxy > Methyl/Unsubstituted | Increased antibacterial activity |

| Quinoline | 4 and 7 | Alkylamino and Alkoxy | Enhanced antiproliferative activity |

| Quinoline | 2 and 4 | Methyl and Ethyl | Enhanced anti-yeast activity |

| Ibuprofen-quinolinyl hybrid | Various | Fluorine > Chlorine/Methyl | Increased potency |

These examples underscore the critical role that the position and nature of substituents play in determining the pharmacological profile of quinoline derivatives.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a powerful computational tool used in drug design to predict the binding modes and affinities of small molecules to their protein targets. nih.govmdpi.com This technique provides valuable insights into the interactions between a ligand and the amino acid residues within the binding pocket of a protein, guiding the rational design of more potent and selective inhibitors.

Molecular docking studies have been instrumental in understanding how quinoline derivatives interact with their biological targets. For example, in a study of new 2,5-dichloro thienyl substituted thiazole (B1198619) derivatives, docking simulations were used to identify potential inhibitors of GlcN-6-P synthase. researchgate.net The compound 2-(8-quinolinyl)-4-(2,5-dichloro thienyl)-1,3-thiazole was found to have the minimum binding and docking energy, suggesting it could be a good inhibitor of this enzyme. researchgate.net

Similarly, docking studies on quinoline derivatives as potential HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) revealed that compounds with a pyrimidine (B1678525) moiety generally had higher docking scores than those with a pyrazoline moiety. nih.gov One particular compound demonstrated the highest affinity for the reverse transcriptase protein with a docking score of -10.67. nih.gov

In the development of anti-pancreatic cancer agents, computational studies predicted that conjugates of 5,11-dimethyl-5H-indolo[2,3-b]quinoline with hydroxycinnamic acids bind more strongly to DNA and topoisomerase II-DNA complexes compared to the parent compound. mdpi.com One conjugate was predicted to have a particularly strong binding to the enzyme-DNA complex with a Ki value of 2.8 nM. mdpi.com

The table below presents a summary of docking scores and predicted binding affinities for various quinoline derivatives against their respective protein targets.

| Quinoline Derivative | Protein Target | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) |

| 2-(8-quinolinyl)-4-(2,5-dichloro thienyl)-1,3-thiazole | GlcN-6-P synthase | Minimum binding energy | - |

| Pyrimidine-containing quinoline derivative | HIV Reverse Transcriptase | -10.67 | - |

| Indolo[2,3-b]quinoline-hydroxycinnamic acid conjugate | Topoisomerase II-DNA complex | - | 2.8 nM |

These computational predictions provide a valuable starting point for the experimental validation and further optimization of these quinoline-based compounds.

Molecular docking not only predicts binding affinity but also identifies the key amino acid residues within the protein's active site that are crucial for ligand interaction. researchgate.net These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking.

For instance, in the study of 2H-thiopyrano[2,3-b]quinoline derivatives as potential anticancer agents, docking analysis identified several amino acid residues involved in the interaction, including ILE-8, LYS-7, VAL-14, PHE-15, and TRP-12. nih.gov The interaction of triazole-quinoline hybrids with acetylcholinesterase (AChE) was found to involve π-π stacking interactions with TRP286 and TRP86, similar to the binding of the known inhibitor donepezil. mdpi.com

In the case of phenylamino-phenoxy-quinoline derivatives targeting the main protease of SARS-CoV-2, ONIOM calculations identified a binding pocket of 26 amino acid residues, including HIS41, MET49, and CYS145, that interact with the ligands. researchgate.net The stability of the ligand-protein complex in thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives with α-amylase was attributed to interactions with residues such as Trp58, Trp59, Tyr62, and His101. nih.gov

The following table highlights key amino acid residues identified through molecular docking studies as being important for the interaction of various quinoline derivatives with their target proteins.

| Quinoline Derivative Class | Protein Target | Key Interacting Amino Acid Residues | Type of Interaction |

| 2H-thiopyrano[2,3-b]quinolines | CB1a | ILE-8, LYS-7, VAL-14, PHE-15, TRP-12 | Not specified |

| Triazole-quinoline hybrids | Acetylcholinesterase (AChE) | TRP286, TRP86 | π-π stacking |

| Phenylamino-phenoxy-quinolines | SARS-CoV-2 Main Protease | HIS41, MET49, CYS145 | Not specified |

| Thiazolo[3,2-a]pyridine-6,8-dicarbonitriles | α-amylase | Trp58, Trp59, Tyr62, His101 | Not specified |

Understanding these specific interactions is crucial for the rational design of new derivatives with improved binding affinity and selectivity.

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a particular biological target. nih.govtandfonline.com This model can then be used as a query in virtual screening to search large compound databases for new potential lead structures. nih.govnih.gov

A pharmacophore model for antioxidants was developed based on known antioxidant agents, which included features like an aromatic ring and hydrogen bond acceptors. nih.gov This model was then used to screen databases, leading to the identification of new quinoline derivatives with antioxidant activity. nih.gov

In another study, a five-point pharmacophore model (ADRRR) was developed for Tpl2 kinase inhibitors based on quinoline-3-carbonitrile derivatives. tandfonline.com This model was then used to build a 3D-QSAR model to understand the structure-activity relationship. Similarly, a pharmacophore model for phosphodiesterase 4B (PDE4B) inhibitors was created and used for virtual screening to identify potent and selective inhibitors. scitechnol.com

The table below provides examples of pharmacophore models developed for different biological targets and their applications in virtual screening.

| Biological Target | Pharmacophore Model Features | Application |

| Antioxidant activity | 1 aromatic ring, 3 hydrogen bond acceptors | Virtual screening of Maybridge and NCI databases |

| Tpl2 kinase | ADRRR (A: H-bond acceptor, D: H-bond donor, R: Aromatic ring) | Development of a 3D-QSAR model |

| Phosphodiesterase 4B (PDE4B) | 5-point pharmacophore model | Virtual screening to identify potent inhibitors |

Pharmacophore modeling, in conjunction with virtual screening, represents a powerful strategy for accelerating the discovery of novel bioactive quinoline derivatives.

Rational Drug Design Principles Applied to Quinoline Scaffolds for Novel Lead Compound Development

Rational drug design aims to develop new therapeutic agents based on a thorough understanding of the biological target and the interactions of ligands with it. nih.govmanchester.ac.uk The quinoline scaffold, with its proven therapeutic potential, serves as an excellent starting point for the rational design of novel lead compounds. nih.govresearchgate.net

By combining techniques like 3D-QSAR, molecular docking, and pharmacophore modeling, researchers can identify the key structural features required for biological activity and design new molecules with enhanced potency and improved pharmacokinetic properties. nih.govmdpi.com For example, a 3D-QSAR study on quinoline derivatives as anti-gastric cancer agents identified that steric and electrostatic fields significantly contribute to binding affinity. nih.govmdpi.com Based on the contour maps generated from this model, new derivatives were designed with predicted enhanced activity. nih.gov

In the development of thyroid hormone receptor β (THR-β) agonists, optimization of a pyridazinone series by adding a cyanoazauracil substituent to a dichlorophenyl group led to a compound with significantly improved potency and selectivity. nih.gov This rationally designed molecule showed an excellent safety profile and efficacy in preclinical models. nih.gov

The following table illustrates the application of rational drug design principles to the development of novel quinoline-based lead compounds.

| Therapeutic Target | Design Strategy | Key Structural Modifications | Outcome | | --- | --- | --- | | Anti-gastric cancer | 3D-QSAR and contour map analysis | Modification of substituents at R1 and R2 positions based on steric and electrostatic favorability | Design of new derivatives with predicted enhanced activity | | Thyroid Hormone Receptor β (THR-β) | Optimization of a lead series | Addition of a cyanoazauracil substituent to a dichlorophenyl group | Improved potency and selectivity, excellent preclinical safety and efficacy |

The application of these rational design principles continues to drive the discovery and development of new and improved quinoline-based therapeutics.

Conclusion and Future Research Perspectives

Current State of Academic Research on 2,5-Dichloro-3,8-dimethylquinoline and Related Analogs

A thorough review of scientific literature reveals a significant gap in the academic exploration of this compound. Currently, there are no published research articles detailing its synthesis, characterization, or biological activity. Its existence is noted by its Chemical Abstracts Service (CAS) number, 948291-23-4, and its availability from chemical suppliers for research and development purposes, which suggests it is a compound with potential for scientific inquiry. chemenu.com

Research on other dichlorodimethylquinoline isomers or analogs is also sparse, indicating that this particular substitution pattern on the quinoline (B57606) ring is a largely uncharted territory in chemical and pharmacological research. The broader field of quinoline chemistry, however, is exceptionally active. Researchers are continuously developing novel synthetic routes to functionalized quinolines and exploring their therapeutic potential. mdpi.comacs.orgiipseries.org

Identification of Knowledge Gaps and Unexplored Research Avenues in Quinoline Chemistry

The absence of data on this compound highlights several fundamental knowledge gaps that represent opportunities for future research:

Synthesis and Characterization: The most immediate research gap is the lack of a documented, optimized synthesis for this compound. While classic methods like the Skraup or Friedlander synthesis could theoretically be adapted, the specific starting materials and reaction conditions required for this particular substitution pattern have not been reported. pharmaguideline.com A thorough characterization of its physicochemical properties, such as its solubility, stability, and crystal structure, is also needed.

Biological Activity Screening: The biological effects of this compound are entirely unknown. Given that quinoline derivatives are known to possess a wide range of activities, including antimalarial, antibacterial, and anticancer properties, a broad-based biological screening of this compound is a critical next step. chemenu.com

Structure-Activity Relationships (SAR): Without data on this compound and its close analogs, establishing SAR is impossible. Understanding how the specific placement of two chloro groups and two methyl groups on the quinoline core influences its biological activity is a key area for future investigation.

Potential for Advanced Derivatization and Functionalization Strategies

The structure of this compound offers several possibilities for advanced derivatization to create a library of related compounds for further study. The presence of two chlorine atoms provides reactive sites for nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups.

Modern synthetic methodologies could be employed for further functionalization:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, could be used to introduce new carbon-carbon and carbon-nitrogen bonds at the chlorinated positions.

C-H Activation: Direct C-H activation at other positions on the quinoline ring could allow for the introduction of additional substituents, leading to more complex and diverse molecular architectures. mdpi.com

These derivatization strategies would be instrumental in exploring the structure-activity relationships of this class of compounds.

Integration of Advanced Methodologies (e.g., Multi-Omics Approaches) in Biological Evaluation

Should initial screenings reveal any significant biological activity for this compound or its derivatives, the integration of advanced analytical techniques will be crucial for elucidating their mechanism of action. Multi-omics approaches, which involve the comprehensive analysis of the genome, proteome, and metabolome, can provide a systems-level understanding of how these compounds affect biological systems.

For example, if the compound shows anticancer activity, a multi-omics approach could help to:

Identify the specific cellular pathways that are perturbed by the compound.

Discover novel protein targets.

Uncover biomarkers that could predict which cancer types are most likely to respond to treatment.

This detailed mechanistic understanding is essential for the further development of any promising lead compound.

Outlook for Preclinical Lead Optimization based on Academic Findings

The path from a novel compound to a preclinical candidate is long, but the foundational academic research is the critical first step. For this compound, the outlook for preclinical lead optimization is entirely dependent on the findings of initial exploratory studies.

If this compound or its derivatives demonstrate promising and potent biological activity with a clear mechanism of action, the following preclinical development steps would be warranted:

Pharmacokinetic Profiling: Studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds.

In Vivo Efficacy Studies: Testing the therapeutic effects of the compounds in relevant animal models of disease.

Toxicology Studies: A comprehensive evaluation of the safety profile of the lead candidates.

Q & A

Q. What are the recommended synthetic methodologies for 2,5-Dichloro-3,8-dimethylquinoline and its derivatives?

The synthesis of this compound derivatives typically involves nucleophilic substitution and reductive amination. For example, imine intermediates derived from 2-chloro-8-methylquinoline-3-carbaldehydes can be reduced using sodium cyanoborohydride (NaBH₃CN) at pH ≈ 6 to yield secondary amines, achieving yields >75% . Alternative routes include functionalizing dichlorinated quinoline precursors via reactions with electrophilic agents (e.g., 4-methoxyaniline), followed by recrystallization in methanol for purification . For heterocyclic derivatives (e.g., dioxolanes), dichloro precursors are treated with diols or thiols under acid catalysis, requiring strict anhydrous conditions to avoid hydrolysis .

Q. How can the molecular structure and crystallography of this compound derivatives be validated?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Data collection using a Bruker APEX-II CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and refinement via SHELXL or SIR97 can resolve bond lengths (±0.01 Å) and angles (±0.1°). For example, planar quinoline systems show dihedral angles of ~70° with substituent aryl rings . ORTEP-III visualizes thermal ellipsoids and hydrogen-bonding networks (e.g., N–H⋯N interactions with D–A distances of 2.8–3.0 Å) .

Q. What functionalization strategies are effective for introducing heterocyclic moieties to the quinoline core?

Electrophilic aromatic substitution (EAS) at the 3- and 8-positions is favored due to electron-withdrawing chlorine substituents. For 4-thiazolidinone derivatives, react the dichloro compound with thioglycolic acid and aldehydes under reflux (e.g., ethanol, 12 h) . Microwave-assisted synthesis (100°C, 30 min) can accelerate reactions like Mannich base formation, improving yields by 15–20% compared to conventional heating .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the electronic properties of this compound?

Hybrid functionals (e.g., B3LYP) with 6-311++G(d,p) basis sets accurately predict molecular orbitals and electrostatic potentials. For thermochemical data, combine exact exchange terms (e.g., Becke’s 1993 functional) with gradient corrections to reduce atomization energy errors to <2.4 kcal/mol . Solvent effects (PCM model) and vibrational frequency analysis (scaling factor 0.967) refine Gibbs free energy calculations for reaction feasibility .

Q. What strategies address contradictions in crystallographic and spectroscopic data for quinoline derivatives?

Discrepancies in bond lengths (e.g., C–Cl: 1.72–1.75 Å vs. DFT-predicted 1.70 Å) may arise from crystal packing forces. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., Cl⋯H contacts contributing 12–15% to crystal packing) . For NMR shifts, compare experimental data (e.g., 155 ppm for C=O) with GIAO-DFT calculations (B3LYP/cc-pVTZ) to identify conformational artifacts .

Q. How can supramolecular synthons guide the design of quinoline-based coordination polymers?

Leverage halogen bonding (Cl⋯N, 3.2–3.5 Å) and π-stacking (3.4–3.6 Å interplanar distances) to assemble 2D networks. For example, this compound’s chloro groups act as "synthons" for metal coordination (e.g., Cu(II) complexes with Jahn-Teller distortion) . Crystal engineering workflows should prioritize synthon reproducibility across solvent systems (e.g., DMF vs. acetonitrile) .

Q. What analytical methods resolve ambiguities in reaction mechanisms involving dichlorinated quinolines?

Isotopic labeling (-formaldehyde) and trapping experiments identify intermediates in reductive amination. High-resolution mass spectrometry (HRMS, ±1 ppm) confirms adducts like [M+H]⁺ at m/z 291.088 . For competing pathways (e.g., SN1 vs. SN2), kinetic isotope effects (KIE) using deuterated solvents (D₂O vs. H₂O) differentiate transition states .

Q. Methodological Notes

- Synthesis : Prioritize NaBH₃CN for imine reduction due to pH control and selectivity .

- Crystallography : Use SHELXL for refinement and ORTEP-III for visualization .

- Computational Modeling : Combine B3LYP with dispersion corrections (D3BJ) for non-covalent interactions .

- Data Validation : Cross-reference SC-XRD data with DFT-optimized geometries to identify packing artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。